(5-Cyano-1H-pyrrol-3-yl)boronic acid
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Overview
Description
(5-Cyano-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring with a cyano substituent at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-1H-pyrrol-3-yl)boronic acid typically involves the borylation of a suitable pyrrole precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an appropriate pyrrole derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-1H-pyrrol-3-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include THF, DMF, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
Scientific Research Applications
(5-Cyano-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the design of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Cyano-1H-pyrrol-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The cyano group can also participate in various nucleophilic substitution reactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A widely used boronic acid in organic synthesis.
(5-Cyano-1-methyl-1H-pyrrol-2-yl)boronic acid: A similar compound with a methyl group at the 1-position instead of a hydrogen atom.
Cyclobutylboronic Acid: Another boronic acid with a different ring structure.
Uniqueness
(5-Cyano-1H-pyrrol-3-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyrrole ring. This combination of functional groups provides distinct reactivity and makes it a versatile building block for the synthesis of various complex molecules.
Properties
Molecular Formula |
C5H5BN2O2 |
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Molecular Weight |
135.92 g/mol |
IUPAC Name |
(5-cyano-1H-pyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C5H5BN2O2/c7-2-5-1-4(3-8-5)6(9)10/h1,3,8-10H |
InChI Key |
KUMAXYOZNAYRFF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CNC(=C1)C#N)(O)O |
Origin of Product |
United States |
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